

Application of Sodium Cyanurate in Disinfectant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium cyanurate

Cat. No.: B1629890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanurate, primarily in the form of sodium dichloroisocyanurate (NaDCC), is a highly effective and stable source of chlorine for disinfectant formulations.^{[1][2][3]} It is a dry, solid compound that dissolves in water to release hypochlorous acid (HOCl), the primary active agent responsible for its broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and spores.^{[4][5][6]} The presence of a cyanuric acid ring in its structure provides a key advantage: the stabilization of chlorine, particularly in the presence of ultraviolet (UV) light, which significantly prolongs the disinfectant's efficacy compared to traditional chlorine sources like sodium hypochlorite.^[7] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of **sodium cyanurate** in disinfectant formulations.

Mechanism of Action

When dissolved in water, sodium dichloroisocyanurate hydrolyzes to form hypochlorous acid (HOCl) and **sodium cyanurate**.^[8] This reaction establishes an equilibrium where the cyanuric acid acts as a chlorine reservoir, releasing HOCl as it is consumed.^[4] This controlled release mechanism contributes to the prolonged disinfectant effect.^[4] The hypochlorous acid, a potent oxidizing agent, effectively penetrates the cell walls of microorganisms and destroys essential cellular components, leading to their inactivation.^[4]

The equilibrium between hypochlorous acid (the more effective disinfectant) and the less effective hypochlorite ion (OCl⁻) is pH-dependent.^[9] However, in the presence of cyanuric acid, the pH has a less pronounced effect on the concentration of HOCl compared to unstabilized chlorine solutions.^[7]

Quantitative Data

The following tables summarize key quantitative data regarding the properties and efficacy of **sodium cyanurate**-based disinfectants.

Table 1: Physicochemical Properties of Sodium Dichloroisocyanurate (NaDCC)

Property	Value	Reference
Chemical Formula	C ₃ Cl ₂ N ₃ NaO ₃	[2]
Molar Mass	219.95 g/mol (anhydrous)	[2]
Appearance	White, crystalline powder or granules	[2]
Solubility in Water	22.7 g/100 mL	[1]
Available Chlorine	~60-64% (anhydrous), ~56% (dihydrate)	[7][10]

Table 2: Sporicidal Efficacy of Sodium Dichloroisocyanurate (NaDCC) against *Bacillus subtilis* Spores

NaDCC				
Concentration (ppm available CI)	Organic Load	Contact Time	Log Reduction	Reference
1200	None	3 hours	>5	[5]
1200	2% Blood	3 hours	0	[5]
3180	None	1 hour	>5	[5]
3180	2% Blood	2 hours	>5	[5]
5750	None	5 minutes	>5	[5]
5750	2% Blood	30 minutes	>5	[5]

Table 3: Sporicidal Efficacy of Sodium Dichloroisocyanurate (NaDCC) against Clostridium difficile Spores on Stainless Steel

Treatment	Contact Time	Log Reduction	Reference
Wiping with NaDCC (1,000 ppm)	2 minutes	1.66	[11]
Wiping with NaDCC (1,000 ppm)	20 minutes	2.19	[11]
Wiping with detergent then NaDCC (1,000 ppm)	Not specified	4.00	[11]

Table 4: Acute Oral Toxicity Data

Compound	Species	LD ₅₀ (mg/kg body weight)	Reference
Sodium Dichloroisocyanurate (dihydrate)	Rat	1823	[12]
Cyanuric Acid	Rat	>5000	[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of disinfectant formulations containing **sodium cyanurate**.

Protocol 1: Determination of Available Chlorine (Iodometric Titration)

This protocol is a standard method for quantifying the active chlorine content in a disinfectant solution.

Materials:

- Potassium iodide (KI), crystal
- Glacial acetic acid (CH₃COOH)
- Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
- Starch indicator solution (1%)
- Disinfectant solution containing **sodium cyanurate**
- Erlenmeyer flask (250 mL)
- Burette (50 mL)
- Graduated cylinders

Procedure:

- Pipette 50 mL of the disinfectant solution into a 250 mL Erlenmeyer flask.
- Add approximately 1 gram of potassium iodide crystals to the flask and swirl to dissolve.
- Add 5 mL of glacial acetic acid to the flask. The solution should turn a yellow-brown color due to the liberation of iodine.
- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.
- As the endpoint is approached (the solution becomes a pale yellow), add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate used.
- Calculate the available chlorine concentration using the following formula: Available Chlorine (ppm) = (Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (mL) x Normality of $\text{Na}_2\text{S}_2\text{O}_3$ x 35.45 x 1000) / Volume of sample (mL)

Protocol 2: Suspension Test for Bactericidal Efficacy (Based on AOAC Principles)

This protocol evaluates the efficacy of a disinfectant in killing bacteria in a liquid suspension.

Materials:

- Test microorganism (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 15442)
- Appropriate culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
- Disinfectant solution at the desired concentration
- Sterile neutralizer solution (e.g., Dey-Engley neutralizing broth)

- Sterile test tubes
- Incubator
- Vortex mixer
- Pipettes and sterile tips

Procedure:

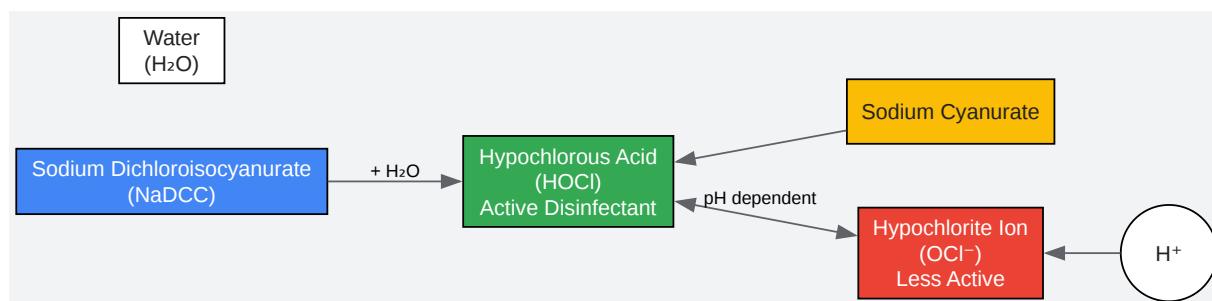
- Culture Preparation: Prepare a 24-hour broth culture of the test microorganism. Adjust the culture density to approximately 1×10^8 CFU/mL.
- Test Suspension: Add 0.5 mL of the bacterial culture to 4.5 mL of the disinfectant solution in a sterile test tube. This creates a 1:10 dilution of the culture in the disinfectant.
- Contact Time: Vortex the mixture immediately and start a timer for the specified contact time (e.g., 5, 10, 15 minutes).
- Neutralization: At the end of the contact time, transfer 1 mL of the disinfectant-culture mixture to 9 mL of sterile neutralizer solution. This stops the antimicrobial action of the disinfectant.
- Enumeration: Perform serial dilutions of the neutralized solution in a sterile diluent (e.g., phosphate-buffered saline). Plate the appropriate dilutions onto agar plates.
- Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C) for 24-48 hours.
- Counting: Count the number of colonies on the plates and calculate the number of surviving bacteria (CFU/mL).
- Log Reduction Calculation: Compare the number of surviving bacteria to the initial number of bacteria in the inoculum to calculate the log reduction. $\text{Log Reduction} = \log_{10}(\text{Initial CFU/mL}) - \log_{10}(\text{Survivor CFU/mL})$

Protocol 3: Quantitative Carrier Test for Surface Disinfection Efficacy (Based on ASTM E2197)

This protocol assesses the disinfectant's ability to kill microorganisms dried on a hard, non-porous surface.

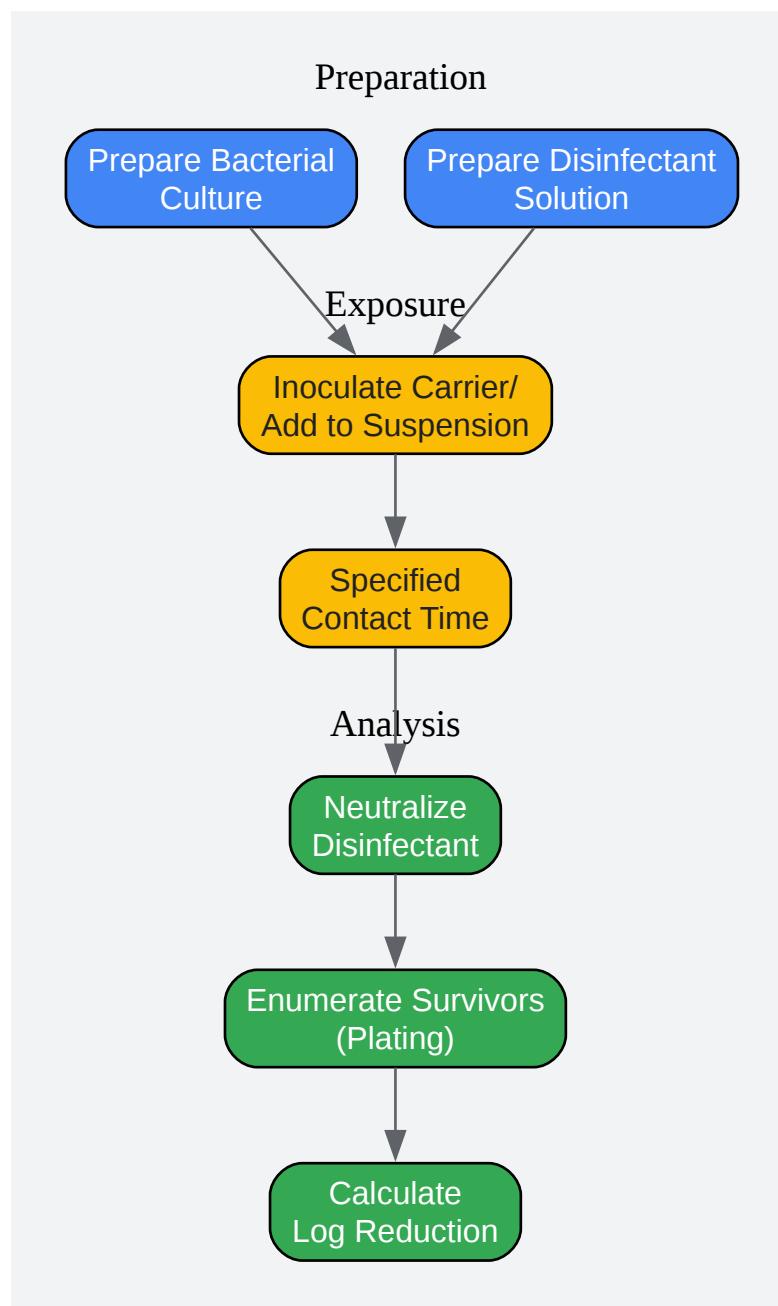
Materials:

- Test microorganism
- Sterile stainless steel carriers (disks)
- Disinfectant solution
- Sterile neutralizer solution
- Sterile petri dishes
- Incubator
- Vortex mixer
- Sonication bath (optional)

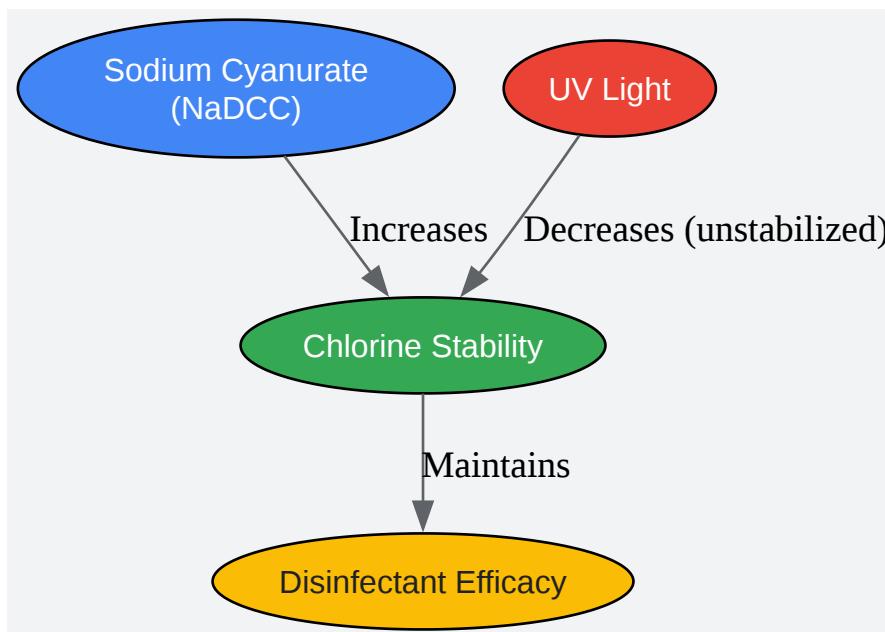

Procedure:

- Carrier Inoculation: Inoculate each sterile stainless steel carrier with a known volume (e.g., 10 μ L) of the test microorganism culture (approximately 1×10^6 - 1×10^7 CFU/carrier).
- Drying: Place the inoculated carriers in a sterile petri dish and allow them to dry completely in a biosafety cabinet or incubator.
- Disinfectant Application: Place each dried, inoculated carrier into a sterile tube or vial. Add a specified volume of the disinfectant solution to completely cover the carrier.
- Contact Time: Allow the disinfectant to remain in contact with the carrier for the specified time.
- Elution and Neutralization: After the contact time, add a volume of neutralizer solution to the tube. Vortex and/or sonicate the tube to elute any surviving microorganisms from the carrier surface and neutralize the disinfectant.

- Enumeration: Perform serial dilutions and plate the eluate to determine the number of surviving microorganisms as described in the suspension test protocol.
- Log Reduction Calculation: Calculate the log reduction by comparing the number of survivors to the number of microorganisms recovered from control carriers that were not exposed to the disinfectant.


Visualizations

The following diagrams illustrate key concepts and workflows related to the application of **sodium cyanurate** in disinfectant formulations.


[Click to download full resolution via product page](#)

Caption: Chemical equilibrium of NaDCC in water.

[Click to download full resolution via product page](#)

Caption: Workflow for disinfectant efficacy testing.

[Click to download full resolution via product page](#)

Caption: Relationship between **sodium cyanurate** and chlorine stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. store.astm.org [store.astm.org]
- 5. Sporicidal activity of sodium dichloroisocyanurate, peroxygen and glutaraldehyde disinfectants against *Bacillus subtilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.orendatech.com [blog.orendatech.com]
- 8. fao.org [fao.org]

- 9. alphapoolandspadfw.wordpress.com [alphapoolandspadfw.wordpress.com]
- 10. testinglab.com [testinglab.com]
- 11. The effectiveness of sodium dichloroisocyanurate treatments against Clostridium difficile spores contaminating stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DISINFECTANT FOR DRINKING-WATER: SODIUM DICHLOROISOCYANURATE (JECFA 52, 2004) [inchem.org]
- To cite this document: BenchChem. [Application of Sodium Cyanurate in Disinfectant Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1629890#application-of-sodium-cyanurate-in-disinfectant-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com